3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate

Catalog No.
S784166
CAS No.
350797-56-7
M.F
C22H23N3O4
M. Wt
393.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl be...

CAS Number

350797-56-7

Product Name

3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate

IUPAC Name

3-[7-cyano-5-(2-nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C22H23N3O4/c1-16(25(27)28)12-17-13-19-8-10-24(21(19)20(14-17)15-23)9-5-11-29-22(26)18-6-3-2-4-7-18/h2-4,6-7,13-14,16H,5,8-12H2,1H3

InChI Key

TYYQPIFWISYHQT-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)[N+](=O)[O-]

Synonyms

1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-nitropropyl)-1H-Indole-7-carbonitrile

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)[N+](=O)[O-]

3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate is a synthetic compound characterized by its complex structure, which includes an indoline moiety, a cyano group, and a nitropropyl substituent. Its molecular formula is C22H23N3O4, and it has a molecular weight of approximately 393.44 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.

  • Formation of Indoline Derivative: The initial step typically involves the reaction of benzoic acid with an indoline amine to form an indoline derivative.
  • Vilsmeier-Haack Reaction: This reaction introduces the cyano group via the treatment of an indoline intermediate with N,N-dimethylformamide and phosphorus oxychloride, yielding the desired cyano-substituted product .
  • Reduction Reactions: Subsequent steps may involve reducing nitro groups or other functional groups to achieve specific derivatives of the compound .

Research indicates that compounds similar to 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate exhibit various biological activities, including:

  • Anticancer Properties: Some indoline derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: Certain studies suggest potential neuroprotective effects, making them candidates for treating neurodegenerative diseases.
  • Antimicrobial Activity: There is evidence that similar compounds possess antimicrobial properties, which could be beneficial in developing new antibiotics.

The synthesis of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate can be performed through various methods:

  • Conventional Synthesis: Utilizing standard organic synthesis techniques involving multiple reaction steps to construct the molecule from simpler precursors.
  • Green Chemistry Approaches: Recent advancements focus on more environmentally friendly methods that reduce waste and utilize less hazardous materials .

Example Synthesis Route

  • Start with benzoic acid.
  • React with an indoline amine to form an indoline derivative.
  • Introduce the nitro group via nitration.
  • Perform a Vilsmeier-Haack reaction to introduce the cyano group.

3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate has potential applications in:

  • Pharmaceutical Development: As a lead compound for drug discovery targeting cancer and neurodegenerative diseases.
  • Chemical Research: As a reagent in organic synthesis and medicinal chemistry studies.
  • Biotechnology: Potential use in developing diagnostic tools or therapeutic agents.

: Assessing how the compound affects cellular pathways can reveal its therapeutic potential.

Similar Compounds

Several compounds share structural features with 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate, highlighting its uniqueness:

Compound NameStructure FeaturesUnique Attributes
3-(5-Nitroindolin-1-yl)propyl benzoateContains a nitro group on the indoline ringLacks cyano group
5-Aminoindoline propanolAmino substituent instead of cyanoDifferent functional group profile
7-Cyanoindole derivativesSimilar cyano group but different core structureIndole vs. indoline core

These comparisons illustrate that while these compounds share some similarities, 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate's unique combination of functional groups may confer distinct biological activities and applications.

XLogP3

4.2

Dates

Last modified: 08-15-2023

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